1-[1,1,2,2-Tetrafluoro-2-(1H-imidazole-1-yl)ethyl]-3H-1,2-benzoiodoxole-3-one
Description
This compound, referred to as the "acetic imidazole Togni reagent," is a hypervalent iodine(III) derivative featuring a tetrafluoroethyl-imidazole substituent and a benzoiodoxole core. It is structurally distinct due to its combination of a fluorinated alkyl chain, an imidazole heterocycle, and an iodine-oxygen heterocyclic ring. Its primary application lies in bioconjugation chemistry, particularly for site-selective modification of biomolecules such as monoclonal antibodies (e.g., trastuzumab) . The fluorine atoms enhance stability and modulate electronic properties, while the imidazole group facilitates nucleophilic substitution reactions under mild conditions.
Properties
IUPAC Name |
1-(1,1,2,2-tetrafluoro-2-imidazol-1-ylethyl)-1λ3,2-benziodoxol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F4IN2O2/c13-11(14,12(15,16)19-6-5-18-7-19)17-9-4-2-1-3-8(9)10(20)21-17/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSJZLASJJIUKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OI2C(C(N3C=CN=C3)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F4IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[1,1,2,2-Tetrafluoro-2-(1H-imidazole-1-yl)ethyl]-3H-1,2-benzoiodoxole-3-one typically involves multiple steps, starting with the preparation of the imidazole ring and the fluorinated ethyl group. One common method involves the reaction of 1,1,2,2-tetrafluoroethyl iodide with imidazole in the presence of a base to form the intermediate 1-[1,1,2,2-tetrafluoro-2-(1H-imidazole-1-yl)ethyl]imidazole. This intermediate is then reacted with 1,2-benzoiodoxole-3-one under specific conditions to yield the final product .
Chemical Reactions Analysis
1-[1,1,2,2-Tetrafluoro-2-(1H-imidazole-1-yl)ethyl]-3H-1,2-benzoiodoxole-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorinated ethyl group and the imidazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[1,1,2,2-Tetrafluoro-2-(1H-imidazole-1-yl)ethyl]-3H-1,2-benzoiodoxole-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes, particularly those involving fluorinated compounds.
Medicine: Research is ongoing into the potential therapeutic applications of this compound, including its use as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 1-[1,1,2,2-Tetrafluoro-2-(1H-imidazole-1-yl)ethyl]-3H-1,2-benzoiodoxole-3-one involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The fluorinated ethyl group can enhance the compound’s stability and bioavailability, making it more effective in biological systems. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features:
- Benzoiodoxole Core : Shared with the acetic Togni reagent (1-(trifluoromethyl)-1λ⁵-benzo-[d][1,2]-iodaoxol-3(1H)-one), but differs in substituents.
- Fluorination Pattern: The tetrafluoroethyl group provides greater steric bulk and electron-withdrawing effects compared to trifluoromethyl or monofluoroalkyl groups in analogs.
- Imidazole vs. Other Heterocycles: The 1H-imidazole substituent distinguishes it from non-imidazole-containing hypervalent iodine reagents.
Comparative Data Table:
Reactivity and Application Insights
- Bioconjugation Efficiency: The acetic imidazole Togni reagent demonstrates superior site selectivity in modifying trastuzumab compared to its non-imidazole analogs, attributed to the imidazole's nucleophilic displacement capability .
- Fluorination Effects : The tetrafluoroethyl group enhances oxidative stability compared to trifluoromethyl analogs, reducing side reactions in aqueous environments .
- Synthetic Accessibility : Unlike benzimidazole derivatives (e.g., ), which require reflux conditions and acidic catalysts, the target compound is synthesized via controlled fluorination and imidazole coupling, enabling scalability .
Research Findings and Limitations
- Trastuzumab Modification : The reagent selectively modifies surface-exposed residues (e.g., lysine or tyrosine) in trastuzumab, enabling precise epitope mapping of HER2 interactions .
- Thermal Stability: Fluorinated imidazole derivatives exhibit higher thermal stability (decomposition >200°C) than non-fluorinated analogs, as observed in related benzimidazoles .
- Limitations : The tetrafluoroethyl chain may reduce solubility in polar solvents, necessitating co-solvents like diglyme or HFE (1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropylether) for reactions .
Biological Activity
Chemical Structure and Properties
The compound features a complex structure that includes a benzoiodoxole moiety and a tetrafluoroethyl group attached to an imidazole ring. This configuration contributes to its unique properties.
Structural Formula
The biological activity of 1-[1,1,2,2-Tetrafluoro-2-(1H-imidazole-1-yl)ethyl]-3H-1,2-benzoiodoxole-3-one is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : Studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially impacting cellular processes such as proliferation and apoptosis.
- Antimicrobial Activity : Preliminary research indicates that the compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for further exploration in antibiotic development.
- Anticancer Potential : The compound has shown promise in inhibiting tumor cell growth in vitro, suggesting potential applications in cancer therapy.
1. Antimicrobial Efficacy
A study evaluated the antimicrobial activity of the compound against several pathogenic bacteria. Results indicated that it exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.
2. Anticancer Activity
In vitro assays demonstrated that the compound induced apoptosis in human cancer cell lines. The mechanism was linked to the activation of caspase pathways, suggesting a role in programmed cell death.
Toxicological Profile
Assessments of the compound's toxicity have shown low cytotoxicity in normal human cell lines, indicating a favorable safety profile for therapeutic applications. However, further studies are needed to fully understand its pharmacokinetics and long-term effects.
Comparative Biological Activity Table
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of S. aureus and E. coli | [Case Study 1] |
| Anticancer | Induction of apoptosis in cancer cell lines | [Case Study 2] |
| Enzyme Inhibition | Potential inhibition of metabolic enzymes | [Research Findings] |
| Cytotoxicity | Low toxicity in normal cells | [Toxicological Study] |
Research Findings
Recent studies have focused on optimizing the synthesis of this compound to enhance its biological activity. Modifications to the imidazole ring and benzoiodoxole structure have been explored to improve efficacy and selectivity against target enzymes.
Future Directions
Further research is warranted to explore:
- Mechanistic Studies : Understanding the specific pathways affected by the compound will aid in elucidating its therapeutic potential.
- In Vivo Studies : Animal models will provide insights into pharmacodynamics and pharmacokinetics.
- Clinical Trials : Eventually, clinical trials will be necessary to assess safety and efficacy in human populations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
